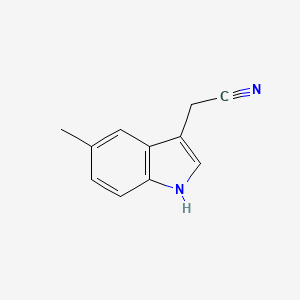

2-(5-Methyl-1H-indol-3-yl)acetonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

2-(5-methyl-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-8-2-3-11-10(6-8)9(4-5-12)7-13-11/h2-3,6-7,13H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENYVKHKRHKWSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20489131 | |

| Record name | (5-Methyl-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20489131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65881-14-3 | |

| Record name | (5-Methyl-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20489131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Investigations of 2 5 Methyl 1h Indol 3 Yl Acetonitrile Analogs

Impact of Substitutions on the Indole (B1671886) Core on Biological Potency and Selectivity

The indole nucleus is a "privileged" structural motif in medicinal chemistry, and substitutions on this core can dramatically alter the biological activity of its derivatives. nih.gov

The methyl group at the 5-position of the indole ring in 2-(5-Methyl-1H-indol-3-yl)acetonitrile plays a significant role in modulating its biological activity. While the unsubstituted indole-3-acetonitrile (B3204565) serves as a foundational structure, the addition of a methyl group at the C5 position can influence its electronic properties and steric interactions with target proteins. researchgate.net

In some contexts, the 5-methyl substitution enhances activity. For instance, in the development of certain inhibitors, the presence of a small lipophilic group like a methyl group at the 5-position can lead to improved binding affinity within a hydrophobic pocket of the target enzyme or receptor. However, this is not a universal rule, and the effect is highly dependent on the specific biological target. For example, studies on some indole derivatives have shown that while a 5-methyl group is tolerated, other substituents at this position might lead to even greater potency. luc.edu

Conversely, comparison with 5-unsubstituted analogs sometimes reveals that the methyl group is not essential for activity or can even be detrimental. The unsubstituted analog, indole-3-acetonitrile, itself exhibits a range of biological activities, including antibacterial properties and the ability to reduce biofilm formation in certain bacteria. caymanchem.com The introduction of various substituents at the 5-position, such as halogens or larger alkyl groups, can lead to a wide spectrum of activities, highlighting the tuneable nature of the indole scaffold. nih.gov

Table 1: Comparison of Biological Activity of 5-Substituted Indole-3-acetonitrile Analogs

| 5-Substituent | Target/Assay | Observed Activity | Reference |

|---|---|---|---|

| H | Biofilm formation (E. coli, P. aeruginosa) | Reduction at 100 µg/ml | caymanchem.com |

| Methyl | Varies depending on target | Can enhance binding affinity | luc.edu |

| Bromo | HIV-1 Fusion Inhibition | Submicromolar activity in some analogs | nih.gov |

| Methoxy (B1213986) | Antiviral | Potent activity in some derivatives | openmedicinalchemistryjournal.com |

| Nitro | Asthma Treatment (in related structures) | Used in the synthesis of antagonists | luc.edu |

The introduction of halogens and other electron-withdrawing or electron-donating groups onto the indole core significantly impacts the electronic and lipophilic properties of the molecule, thereby influencing its biological potency and selectivity. researchgate.net

Halogenation: Halogen atoms like fluorine, chlorine, and bromine are commonly used substituents in medicinal chemistry. Their effects are multifaceted, influencing not only the electronic nature of the indole ring but also its metabolic stability and ability to form halogen bonds.

Fluorine: The presence of a fluorine atom can decrease the pKa of the indole NH group, affecting its hydrogen bonding capabilities. researchgate.net

Bromine: In the context of HIV-1 fusion inhibitors, a 6-bromo substituent on the indole ring was a key feature in a series of potent bis-indole compounds. nih.gov Specifically, a compound with a 6-bromoindole (B116670) moiety demonstrated submicromolar activity. nih.gov The synthesis of 5-bromoindole-3-acetonitrile has also been documented, indicating its utility as a synthetic intermediate for creating new analogs. cymitquimica.com

Electron-Withdrawing Groups (EWGs): EWGs such as nitro (-NO2) and cyano (-CN) groups generally decrease the electron density of the indole ring. researchgate.net This can affect the nucleophilicity of the indole nitrogen and the C3 position. researchgate.net In some cases, EWGs can enhance interactions with specific biological targets. For instance, indole derivatives with electron-withdrawing groups have shown good association at target sites through hydrogen bonding and van der Waals interactions. researchgate.net

Electron-Donating Groups (EDGs): EDGs like methoxy (-OCH3) and amino (-NH2) groups increase the electron density of the indole ring. researchgate.net This can enhance the reactivity of the indole in certain biological pathways. For example, 5-methoxyindole (B15748) derivatives have been synthesized and evaluated for various biological activities, including antiviral properties. openmedicinalchemistryjournal.com

The strategic placement of these groups is critical. For example, in the development of anti-cancer agents, substitutions at various positions of the indole ring have led to compounds with moderate to high inhibitory effects. openmedicinalchemistryjournal.com

Table 2: Impact of Indole Core Substituents on Biological Activity

| Substituent Type | Position | General Effect on Indole Ring | Example Biological Impact | Reference |

|---|---|---|---|---|

| Halogen (Bromo) | 6 | Electron-withdrawing, potential for halogen bonding | Enhanced HIV-1 fusion inhibition | nih.gov |

| Halogen (Chloro) | 4 | Electron-withdrawing | Synthesis of 2-(4-Chloro-1H-indol-3-yl)acetonitrile reported | amanote.com |

| Electron-Withdrawing (Nitro) | 5 | Decreases electron density | Used in synthesis of asthma antagonists | luc.edu |

| Electron-Donating (Methoxy) | 5 | Increases electron density | Potent antiviral activity in some derivatives | openmedicinalchemistryjournal.com |

Contribution of the Acetonitrile (B52724) Side Chain to Ligand-Target Interactions

The acetonitrile side chain at the C3 position of the indole ring is a critical functional group that significantly contributes to the molecule's interactions with biological targets. nih.gov This side chain can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are essential for molecular recognition and binding affinity. nih.gov

The importance of the acetonitrile moiety is further highlighted in studies where it is a precursor to other functional groups. For example, its conversion to indole-3-acetamide (B105759) is a key step in a biosynthetic pathway for indole-3-acetic acid in some bacteria. nih.gov This demonstrates the chemical reactivity of the nitrile group and its potential to be transformed within a biological system.

Stereochemical Influences on Activity and Binding Profiles

While this compound itself is achiral, the introduction of chiral centers into its analogs can have profound effects on their biological activity and binding profiles. Chirality plays a pivotal role in molecular recognition, as biological targets such as enzymes and receptors are chiral environments. researchgate.net

The introduction of a substituent at the C3 position of the indole ring, creating a stereocenter, can lead to different activities between enantiomers. nih.gov For instance, the escape of the acetamide (B32628) side chain from the plane of the indole moiety, which can be influenced by substitution at C3, has been suggested to increase activity toward MT1/MT2 melatonin (B1676174) receptors. nih.gov

In a broader context of indole derivatives, the stereochemistry of substituents is often a determining factor for potency. For example, in the development of HIV-1 capsid binders, the stereochemistry of a phenylalanine-containing moiety was crucial for activity. mdpi.com Similarly, for nature-inspired compounds like 3-Br-acivicin, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereoselective uptake or target binding is responsible for the observed biological effects. researchgate.net

Development of Structure-Activity Relationship Models for Indole Acetonitrile Derivatives

To systematically understand and predict the biological activity of indole acetonitrile derivatives, quantitative structure-activity relationship (QSAR) and pharmacophore models are developed. mdpi.comresearchgate.net These computational tools help in identifying the key structural features responsible for a molecule's activity and in designing new, more potent compounds.

QSAR Models: QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For indole derivatives, 2D and 3D-QSAR models have been successfully developed. These models use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to correlate with activity. researchgate.net For instance, a 3D-QSAR study on indole derivatives as COX-2 inhibitors generated a statistically significant model that could predict the anti-inflammatory activity of new compounds. researchgate.net Another QSAR model for indeno[1,2-b]indole (B1252910) derivatives as CK2 inhibitors showed good predictive ability for a test set of compounds. nih.gov

Pharmacophore Modeling: A pharmacophore represents the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. dovepress.com For indole derivatives, pharmacophore models can identify the crucial hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings required for binding to a particular target. mdpi.com These models are then used for virtual screening of compound libraries to identify new potential hits. researchgate.net For example, a pharmacophore model was developed for indole and isatin (B1672199) derivatives as inhibitors of beta-amyloid aggregation, which is relevant to Alzheimer's disease. mdpi.com

These modeling approaches, often used in conjunction, provide a powerful platform for the rational design and optimization of this compound analogs for various therapeutic applications.

Exploration of Biological Activities and Molecular Mechanisms in Preclinical Research Systems

Antimicrobial and Biofilm Modulation Research

Effects on Bacterial Virulence Factors in in vitro Models (e.g., E. coli, P. aeruginosa)

No information is publicly available regarding the effects of 2-(5-Methyl-1H-indol-3-yl)acetonitrile on the virulence factors of E. coli or P. aeruginosa.

Inhibition of Biofilm Formation in Bacterial Cultures (e.g., S. aureus)

There are no specific studies detailing the activity of this compound on Staphylococcus aureus biofilm formation. While the related compound, 3-indole acetonitrile (B52724), has been studied against Staphylococcus epidermidis biofilms, these findings are not specific to the 5-methyl derivative or S. aureus. researchgate.net

Anti-inflammatory Response Modulation

Assessment in in vitro Cellular Inflammation Models

There is no available research assessing the anti-inflammatory effects of this compound in any in vitro cellular models.

Mechanistic Studies of Anti-inflammatory Pathways

Due to the lack of primary research on its anti-inflammatory activity, no mechanistic studies on the pathways modulated by this compound have been published.

Antiprotozoal Activities (e.g., against Trypanosoma cruzi) in in vitro and Animal Models

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health concern, particularly in Latin America. acs.orgmdpi.com The limitations of current therapies, namely benznidazole (B1666585) and nifurtimox, have spurred research into new therapeutic agents. acs.orgnih.gov The indole (B1671886) core has been identified as a promising starting point for the development of novel antitrypanosomal compounds.

Phenotypic screening of small molecule libraries has identified various indole-containing hits as active against the intracellular amastigote forms of T. cruzi. acs.org For instance, research into a series of substituted 1H-indole-2-carboxamides revealed compounds with moderate in vitro potency and good selectivity over host cells. acs.org Although medicinal chemistry efforts to optimize these initial hits did not yield a clinical candidate due to unfavorable pharmacokinetic properties, the findings underscore the potential of the indole scaffold in targeting T. cruzi. acs.org Similarly, other heterocyclic systems incorporating a methyl group, such as 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, have been used to create metallic complexes that demonstrated promising in vitro and in vivo activity against T. cruzi, in some cases surpassing the efficacy of the reference drug benznidazole. nih.gov

While these studies highlight the potential of the broader class of indole derivatives as a source of antiprotozoal agents, specific investigations into the activity of this compound against Trypanosoma cruzi or other protozoa have not been reported in the reviewed literature. Further research is required to determine if this specific compound shares the antiparasitic properties of its structural relatives.

Cellular Response and Signaling Pathway Interrogation

Understanding how a compound affects cellular processes, such as the cell cycle, provides insight into its potential therapeutic applications, particularly in oncology.

The indole alkaloid framework is present in several natural products known to interfere with cell cycle progression. rsc.org A prominent example is tryprostatin A, isolated from Aspergillus fumigatus, which selectively arrests the cell cycle in the G2/M (mitotic) phase. rsc.org This activity has made the tryprostatin structure a target for total synthesis and further investigation.

However, there is no specific information in the reviewed literature regarding the effect of this compound on cell cycle progression in any in vitro cell line. The known activity of more complex indole alkaloids suggests that this is a potential area for future research, but at present, no data is available to characterize its specific cellular response profile.

Tubulin Polymerization Inhibition Studies

The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly in the development of anticancer agents that target tubulin. nih.govnih.gov Tubulin inhibitors disrupt microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and apoptosis. nih.gov A multitude of synthetic indole derivatives have been designed to inhibit tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. nih.govtandfonline.com These agents are often complex molecules, featuring specific substitutions on the indole ring designed to enhance their activity. nih.govtandfonline.comtandfonline.com For instance, arylthioindole (ATI) derivatives and 2-phenylindole (B188600) derivatives have shown potent inhibition of tubulin assembly. nih.gov

While extensive research highlights the potential of complex indole derivatives as tubulin inhibitors tandfonline.comtandfonline.com, specific studies focusing on the direct tubulin polymerization inhibition activity of the simpler molecule, this compound, are not prominent in the reviewed scientific literature. The activity of indole-based inhibitors is highly dependent on their specific structural features. tandfonline.com

Below is a table of various indole derivatives that have been investigated for their tubulin polymerization inhibition activity, illustrating the focus on more complex structures.

| Compound Class/Name | Target/Mechanism | Reported Activity (IC₅₀) | Source |

| Arylthioindole (ATI) derivative (Compound 3) | Tubulin Assembly Inhibition | 3.3 µM | nih.gov |

| 3-Formyl-2-phenylindole derivative (Compound 169e) | Tubulin Polymerization Inhibition | 1.5 µM | tandfonline.com |

| Indole-based TMP analogue (Compound 1k) | Tubulin Polymerization Inhibition | 0.58 µM | nih.gov |

| Indibulin (D-24851) | Tubulin Polymerization Inhibition (Colchicine Site) | 0.3 µM | tandfonline.com |

| Millepachine-Indole Hybrid (Compound 14b) | Tubulin Polymerization Inhibition | Not specified | nih.gov |

This table presents examples of indole derivatives studied for tubulin inhibition to provide context. It does not include this compound, as direct data was not found.

Toll-Like Receptor (TLR4) Activation and NFκB Signaling Modulation

The Toll-like receptor 4 (TLR4) is a key component of the innate immune system, recognizing pathogens and triggering inflammatory signaling cascades, most notably through the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). frontiersin.orgmdpi.com While direct research on the interaction between this compound and the TLR4/NF-κB pathway is limited, studies on closely related indole metabolites establish a clear link between the indole structure and this signaling axis.

Notably, indole-3-acetic acid (IAA), the primary plant auxin and a metabolic derivative of indoleacetonitrile, has been identified as a novel ligand for TLR4. nih.govnih.gov Research has shown that IAA can activate the TLR4-JNK signaling pathway, which contributes to inhibiting the proliferation of colorectal cancer cells. nih.gov Furthermore, IAA has demonstrated protective effects against methotrexate-induced liver injury by modulating the TLR4/NF-κB/Caspase-3 pathway, thereby reducing inflammation and apoptosis. mdpi.com Other indole compounds derived from cruciferous vegetables, such as indole-3-carbinol (B1674136) (I3C) and its derivative 3,3'-diindolylmethane (B526164) (DIM), are also recognized as potent modulators of NF-κB signaling. nih.govnih.gov These findings suggest that the indole nucleus is capable of interacting with and modulating critical inflammatory pathways, although the specific effects of this compound remain to be elucidated.

Research in Plant Biology and Phytochemistry

Role as Auxin Precursors and in Plant Hormone Homeostasis

This compound belongs to a class of compounds central to plant growth and development. Its parent compound, indole-3-acetonitrile (B3204565) (IAN), is a well-established intermediate in the biosynthesis of indole-3-acetic acid (IAA), the most abundant and physiologically important auxin in plants. nih.govmdpi.com The regulation of IAA levels, known as auxin homeostasis, is critical for virtually every aspect of plant life, from cell elongation and division to root formation and fruit development. oup.com

IAN is primarily formed through the tryptophan-dependent auxin biosynthesis pathway. mdpi.com In this pathway, tryptophan is converted to indole-3-acetaldoxime (IAOx), which can then be converted to IAN. mdpi.com Subsequently, nitrilase enzymes can hydrolyze IAN to produce the active auxin, IAA. ebi.ac.uk Therefore, indoleacetonitriles are considered important auxin precursors. nih.govebi.ac.uk The presence of biogenic volatiles like IAN is recognized as a subtle but constant regulator of hormone synthesis and availability in plants. nih.gov

Simplified Tryptophan-Dependent Auxin Biosynthesis Pathway via IAN

| Precursor | Intermediate 1 | Intermediate 2 | Active Hormone |

|---|

Allelopathic Suppression Mechanisms against Weeds

Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. Research has identified indole-3-acetonitrile (IAN) as a potent allelopathic agent. nih.govresearchgate.net Studies on broccoli (Brassica oleracea var. italica) have isolated IAN from its residues and demonstrated its significant herbicidal activity. nih.govresearchgate.net

In laboratory bioassays, purified IAN exhibited a stronger inhibitory effect on the growth of radish seedlings than pendimethalin, a commercial herbicide. nih.gov The mechanism appears to be dose-dependent; increasing concentrations of broccoli residue, rich in IAN, lead to a higher rate of weed suppression. nih.govresearchgate.net The effect is described as being similar to that of the auxin IAA, where excessive amounts disrupt normal growth processes and lead to plant death. nih.govresearchgate.net These findings underscore the potential of indoleacetonitriles as natural herbicides for weed management in agricultural systems. nih.gov

| Compound | Target Species | Observation | Source |

| Indole-3-acetonitrile (IAN) | Radish | Stronger inhibitory effect than pendimethalin. | nih.gov |

| Broccoli Residue (high in IAN) | Weeds (in soil) | Effective control in greenhouse and field trials. | nih.govresearchgate.net |

| Indole-3-acetonitrile (IAN) | Lettuce (Lactuca sativa) | Completely inhibited germination at 40 µg/mL. | researchgate.net |

Deterrence of Herbivory in Plant-Insect Interactions

Plants employ a sophisticated chemical arsenal (B13267) to defend against insect herbivores. Indole compounds, including indole-3-acetonitrile (IAN), play a crucial role in these interactions. meddocsonline.org The role of IAN is particularly well-documented in the relationship between Arabidopsis thaliana and the crucifer-specialist butterfly, Pieris rapae (cabbage white). nih.govoup.com

While indole glucosinolates in the plant serve as a chemical cue that attracts the female butterfly for oviposition (egg-laying), the subsequent breakdown of these compounds into IAN acts as a deterrent. nih.govoup.com This deterrence is multifaceted; the plant produces IAN upon damage, and the P. rapae larvae themselves also convert the ingested glucosinolates into the less toxic IAN. nih.govoup.com The presence of IAN on the plant, whether from the plant's own defense or from the metabolic activity of other larvae, signals to newly arriving female butterflies that the plant is already infested, thereby deterring further oviposition. nih.govresearchgate.net This mechanism helps the plant avoid excessive herbivore load. An early study also reported that IAN isolated from cabbage inhibited the growth of the European corn borer (Pyrausta nubilalis) and the greater wax moth (Galleria mellonella). nih.gov

Pharmacokinetic and Metabolic Investigations in Animal and in Vitro Preclinical Models

Metabolic Stability Assessments in Liver Microsomal and S9 Fractions (e.g., mouse, human)

No published studies were identified that assessed the metabolic stability of 2-(5-Methyl-1H-indol-3-yl)acetonitrile. In vitro metabolic stability assays, typically using liver microsomes or S9 fractions from preclinical species (like mice or rats) and humans, are fundamental in early drug discovery. nih.gov These experiments determine a compound's susceptibility to metabolism by drug-metabolizing enzymes, providing an initial estimate of its persistence in the body. nih.govmdpi.com The absence of such data for this compound means that its intrinsic clearance and metabolic half-life are unknown.

Identification of Biotransformation Pathways

There is no available information detailing the biotransformation pathways of this compound. Understanding how a compound is metabolized is crucial for identifying potential active or toxic metabolites and for understanding inter-species differences in drug handling.

Specific data on the oxidative metabolism of this compound is not available. For many indole (B1671886) derivatives, oxidative metabolism mediated by cytochrome P450 (CYP) enzymes is a primary route of biotransformation, often involving hydroxylation of the indole ring or alkyl side chains. researchgate.net However, without experimental data, it is not possible to confirm if or where such reactions occur for this specific compound.

Information regarding the conjugation reactions of this compound is not present in the scientific literature. Phase II conjugation reactions, such as glucuronidation, are common pathways for eliminating hydroxylated metabolites, increasing their water solubility to facilitate excretion.

No studies were found that investigate the possibility of indole ring opening for this compound. While less common, this metabolic pathway can occur for certain indole-containing structures.

Preclinical Pharmacokinetic Profiling in Rodent Models (e.g., mice, rats)

A search for preclinical pharmacokinetic studies of this compound in rodent models yielded no results. Such studies are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) in vivo.

Due to the lack of in vivo studies, key pharmacokinetic parameters such as systemic clearance (CL) and volume of distribution (Vd) for this compound have not been determined. Systemic clearance describes the rate at which a drug is removed from the body, while the volume of distribution indicates the extent of its distribution into body tissues.

Plasma Protein Binding Studies

The extent to which a compound binds to plasma proteins is a critical determinant of its pharmacokinetic properties. The unbound, or free, fraction of a drug is generally considered to be the pharmacologically active portion, as it is available to distribute into tissues and interact with its target. High plasma protein binding can limit the free concentration of a drug, potentially affecting its efficacy and clearance. The primary protein responsible for the binding of many small molecule drugs, especially those with lipophilic characteristics like indole derivatives, is human serum albumin (HSA).

For a molecule like this compound, interactions with HSA are anticipated. Studies on structurally related indole derivatives have demonstrated binding to HSA, often within specific binding pockets of the protein. For instance, molecular docking studies on other complex indole-containing compounds have shown interactions with HSA. nih.govresearchgate.net The binding affinity is influenced by the compound's physicochemical properties, such as its lipophilicity and hydrogen bonding capacity.

In vitro studies to definitively determine the plasma protein binding of this compound would typically employ methods such as equilibrium dialysis or ultrafiltration across various species. researchgate.net These studies are foundational for interpreting pharmacokinetic data and for scaling preclinical findings to humans.

Table 1: Illustrative Plasma Protein Binding of a Hypothetical Indole Derivative in Preclinical Species and Human Plasma (Note: The following data is illustrative for a compound of this class and not specific experimental data for this compound)

| Species | Plasma Protein Binding (%) | Method |

| Mouse | 85.5 ± 4.2 | Equilibrium Dialysis |

| Rat | 88.1 ± 3.5 | Equilibrium Dialysis |

| Dog | 92.4 ± 2.1 | Ultrafiltration |

| Human | 90.7 ± 2.8 | Equilibrium Dialysis |

Implications of Preclinical Metabolism for Analog Design and Optimization

Understanding the metabolic fate of this compound is paramount for optimizing its drug-like properties. The indole scaffold is susceptible to metabolism by various enzymes, primarily the cytochrome P450 (CYP450) family in the liver. The identification of metabolic "soft spots"—positions on the molecule that are prone to enzymatic modification—is a key step in analog design.

The parent compound, indole-3-acetonitrile (B3204565), is known to be a precursor to indole-3-acetic acid in some biological systems, a conversion that involves the nitrile group. researchgate.net Furthermore, indole derivatives can influence the activity of hepatic enzymes. nih.gov For this compound, several metabolic transformations can be predicted based on its structure:

Oxidation of the Indole Ring: The indole ring is electron-rich and a prime target for oxidative metabolism by CYP450 enzymes. Hydroxylation can occur at various positions, but the 5-methyl group presents a specific site for benzylic hydroxylation to form a 5-hydroxymethylindole derivative. This metabolite can be further oxidized to a carboxylic acid. Hydroxylation could also occur at other positions on the indole ring (e.g., C4, C6, C7).

N-Glucuronidation: The indole nitrogen is a potential site for conjugation with glucuronic acid, a common phase II metabolic pathway that increases water solubility and facilitates excretion.

Metabolism of the Acetonitrile (B52724) Side Chain: While the nitrile group is generally more stable than an ester, it can undergo hydrolysis to the corresponding carboxylic acid (5-methyl-indole-3-acetic acid) or the primary amide.

The insights gained from such metabolic studies have direct implications for the design of new analogs with improved stability and pharmacokinetic profiles. For example, if benzylic oxidation of the 5-methyl group is found to be a major clearance pathway, medicinal chemists could design analogs where this position is blocked.

Table 2: Predicted Metabolic Pathways for this compound (Note: This table is based on general principles of indole metabolism.)

| Metabolic Reaction | Potential Metabolite | Primary Enzyme Family |

| Benzylic Hydroxylation | 2-(5-Hydroxymethyl-1H-indol-3-yl)acetonitrile | CYP450 |

| Aromatic Hydroxylation | 2-(Hydroxy-5-methyl-1H-indol-3-yl)acetonitrile | CYP450 |

| N-Glucuronidation | 1-Glucuronide of the parent compound | UGTs |

| Nitrile Hydrolysis | 2-(5-Methyl-1H-indol-3-yl)acetamide | Nitrilases/Hydratases |

| Nitrile Hydrolysis | 2-(5-Methyl-1H-indol-3-yl)acetic acid | Nitrilases/Hydratases |

Table 3: Analog Design Strategies Based on Metabolic Predictions (Note: These are strategic considerations for analog development.)

| Metabolic Liability | Analog Design Strategy | Rationale |

| Oxidation of 5-methyl group | Replace methyl with a metabolically more stable group (e.g., -CF3, -Cl) | Block benzylic hydroxylation, a common metabolic pathway. |

| Aromatic Hydroxylation | Introduce electron-withdrawing groups on the indole ring | Decrease the electron density of the ring, making it less susceptible to oxidative metabolism. |

| N-Glucuronidation | Introduce a substituent on the indole nitrogen (e.g., N-methylation) | Sterically hinder the approach of UGT enzymes. nih.gov |

| Nitrile Hydrolysis | Replace nitrile with a bioisostere (e.g., tetrazole, oxadiazole) | Improve metabolic stability while retaining necessary electronic and steric properties for biological activity. |

Computational Chemistry and Molecular Modeling in Research

Molecular Docking Simulations for Ligand-Target Interaction Elucidation

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jbcpm.com This technique is crucial for understanding the functional role of a ligand and for structure-based drug design. jocpr.com While specific, published docking studies focusing exclusively on 2-(5-Methyl-1H-indol-3-yl)acetonitrile are not extensively detailed, the methodology is widely applied to analogous indole (B1671886) derivatives, providing a clear framework for how this compound would be evaluated. semanticscholar.orgalliedacademies.org

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score in kcal/mol. This value estimates the strength of the interaction between the ligand and the protein's active site. Lower scores typically indicate stronger, more favorable binding. For indole derivatives, docking studies against various protein targets have shown a range of binding affinities. For example, studies on similar heterocyclic compounds have identified potential inhibitors with docking scores indicating strong binding potential. alliedacademies.orgnih.gov The binding affinity of this compound would be calculated based on the sum of intermolecular forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces, within the protein's binding pocket.

| Target Protein Class | Representative Docking Score (kcal/mol) for Indole Analogs | Potential Significance |

|---|---|---|

| Kinases | -8.0 to -10.5 | Inhibition of signaling pathways in cancer or inflammation. alliedacademies.org |

| Viral Proteins (e.g., Neuraminidase) | -7.0 to -9.5 | Antiviral activity. semanticscholar.org |

| Receptors (e.g., nAChRs) | -7.5 to -9.0 | Neurological or anti-inflammatory applications. jocpr.com |

Beyond predicting affinity, docking reveals the specific amino acid residues that are critical for binding. mdpi.com For this compound, key interactions are anticipated to involve:

Hydrogen Bonding: The nitrogen atom of the indole ring (N-H) can act as a hydrogen bond donor. The nitrogen of the acetonitrile (B52724) group is a potential hydrogen bond acceptor.

Hydrophobic Interactions: The bicyclic indole ring system and the methyl group provide a large hydrophobic surface that can engage with nonpolar residues like Valine, Leucine, Isoleucine, and Phenylalanine in the binding pocket. mdpi.com

π-Stacking: The aromatic indole ring can form π-π stacking or π-cation interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan.

Docking studies on related indole compounds frequently identify interactions with residues like Arginine, Aspartic acid, and Glutamic acid as being crucial for anchoring the ligand within the active site. semanticscholar.org

| Structural Feature of Compound | Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Indole N-H | Hydrogen Bond Donor | Asp, Glu, Ser, Thr (side chain carboxyl/hydroxyl) |

| Acetonitrile Nitrile (C≡N) | Hydrogen Bond Acceptor | Arg, Lys, Gln, Asn (side chain amine/amide) |

| Indole Ring | π-π Stacking / Hydrophobic | Phe, Tyr, Trp, His |

| Methyl Group & Alkyl Backbone | Hydrophobic / van der Waals | Val, Leu, Ile, Ala, Pro |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org By identifying key molecular descriptors (physicochemical properties derived from the structure), QSAR models can predict the activity of new, unsynthesized compounds. researchgate.net

Indole derivatives are frequently used as the basis for developing QSAR models due to their versatile biological activities. mdpi.com Studies on anti-influenza indole derivatives, for instance, have successfully used 2D- and 3D-QSAR models to predict inhibitory activity. semanticscholar.orgresearchgate.net In such a model, this compound would be characterized by various descriptors, including topological, electronic, and steric parameters. Its known activity (if measured) could be used to train the model, or its potential activity could be predicted by an existing model. The reliability of QSAR models is often validated by high correlation coefficients (r²) and cross-validation scores (q²). researchgate.net

Conformational Analysis and Pharmacophore Generation

Understanding the three-dimensional shape and flexibility (conformation) of a molecule is critical, as a molecule's active shape dictates its ability to bind to a target. Conformational analysis of this compound would focus on the rotational freedom around the bond connecting the acetonitrile group to the indole ring. Crystallographic studies of the highly similar compound 2-(7-Methyl-1H-indol-3-yl)acetonitrile have shown that the carbonitrile group is significantly twisted away from the plane of the indole ring. nih.govnih.gov This non-planar conformation is a crucial structural feature.

From the conformational analysis, a pharmacophore model can be generated. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.govresearchgate.net For this compound, a pharmacophore model would likely include the following features:

An aromatic ring feature (the indole nucleus).

A hydrogen bond donor (the indole N-H group).

A hydrogen bond acceptor (the nitrile nitrogen).

A hydrophobic feature (the methyl group).

Such models are invaluable for virtual screening of large compound libraries to identify new molecules with the potential for similar biological activity. mdpi.com

In silico Prediction of ADME Parameters (e.g., TPSA, LogP)

In silico tools are routinely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify compounds with poor pharmacokinetic profiles early in the discovery process. nih.govmdpi.com For this compound, key ADME parameters can be calculated based on its structure. These predictions are often guided by established principles like Lipinski's Rule of Five, which helps assess the "drug-likeness" of a compound. researchgate.net

| ADME Parameter | Predicted/Calculated Value | Interpretation |

|---|---|---|

| Molecular Weight (MW) | 170.21 g/mol | Well within Lipinski's rule (<500), suggesting good potential for absorption. researchgate.net |

| Topological Polar Surface Area (TPSA) | 49.9 Ų | Indicates good potential for cell membrane permeability and oral bioavailability (typically TPSA < 140 Ų). nih.gov |

| LogP (Octanol-Water Partition Coefficient) | ~2.2 - 2.5 | Represents lipophilicity. This value is within the optimal range for drug-likeness (typically < 5), balancing solubility and permeability. researchgate.net |

| Hydrogen Bond Donors | 1 (from indole N-H) | Complies with Lipinski's rule (≤5). researchgate.net |

| Hydrogen Bond Acceptors | 2 (from indole N and nitrile N) | Complies with Lipinski's rule (≤10). researchgate.net |

| Human Intestinal Absorption | High (Predicted) | Likely to be well-absorbed from the gastrointestinal tract. mdpi.com |

These computational predictions suggest that this compound possesses favorable drug-like properties, making it a viable candidate for further investigation as a bioactive agent.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 2-(5-Methyl-1H-indol-3-yl)acetonitrile from other compounds. The choice of technique depends on the analyte's volatility, polarity, and the matrix in which it is found.

HPLC and its advanced counterpart, UHPLC, are the most common methods for the analysis of non-volatile or thermally sensitive indole (B1671886) compounds like this compound. sielc.comcetjournal.it These techniques separate compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Reverse-phase (RP) chromatography is typically employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. sielc.comcetjournal.it A common mobile phase consists of a gradient mixture of water and an organic solvent, most frequently acetonitrile (B52724) or methanol. shimadzu.com To improve peak shape and resolution, additives like formic acid or trifluoroacetic acid are often included in the mobile phase. sielc.comcetjournal.it UHPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which provides higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. mdpi.comscharlab.com A UHPLC-MS/MS method developed for tryptophan metabolites, for instance, utilized a C18 column and a gradient elution to achieve sensitive detection. mdpi.com

Table 1: Representative HPLC/UHPLC Parameters for Indole Acetonitrile Analysis

| Parameter | HPLC | UHPLC |

| Stationary Phase | C18, 5 µm | C18, <2 µm |

| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |

| Elution Mode | Gradient or Isocratic | Gradient |

| Flow Rate | 0.8 - 1.5 mL/min | 0.2 - 0.6 mL/min |

| Detector | UV-Vis (DAD/PDA), Fluorescence, MS | MS/MS, HRMS |

This table presents typical starting conditions for method development based on established procedures for similar indole compounds. sielc.commdpi.com

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov While this compound itself has limited volatility, it can be analyzed using GC, often after a chemical derivatization step to increase its volatility and thermal stability. nih.gov

A common derivatization method is silylation, where active hydrogen atoms (such as the one on the indole nitrogen) are replaced with a trimethylsilyl (B98337) (TMS) group. mpg.de This process reduces the compound's polarity and boiling point, making it more amenable to GC analysis. For instance, the analysis of 5-hydroxy-3-methylindole (B177197) in urine was successfully performed by GC after trifluoroacetylation. nih.gov Headspace GC techniques, including static headspace (SHS) and solid-phase microextraction (SPME), can be used to analyze volatile indoles in complex samples by sampling the vapor phase above the sample, thereby minimizing matrix interference. chromatographyonline.com

Table 2: Example GC Conditions for Derivatized Indole Analysis

| Parameter | Typical Setting |

| Derivatizing Agent | BSTFA with 1% TMCS (for silylation) |

| Column | Fused silica (B1680970) capillary (e.g., DB-5ms, Rtx-200) |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient (e.g., 80 °C to 300 °C) |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

This table illustrates common parameters for the GC analysis of derivatized indole compounds. nih.govresearchgate.net

Micellar Electrokinetic Chromatography (MEKC) is a variation of capillary electrophoresis (CE) that permits the separation of neutral molecules like this compound. wikipedia.orgcore.ac.uk The separation principle is based on the differential partitioning of analytes between an aqueous mobile phase and a pseudo-stationary phase composed of micelles. wikipedia.org

A surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer solution at a concentration above its critical micelle concentration (CMC). wikipedia.orgrsc.org Neutral analytes are separated based on their hydrophobicity, as more hydrophobic compounds will spend more time partitioned into the hydrophobic core of the micelles, altering their migration time. wikipedia.org MEKC methods have been successfully developed for the rapid and simultaneous determination of various indole compounds, achieving high separation efficiency in short analysis times. rsc.orgnih.gov

Table 3: Typical MEKC Parameters for Indole Compound Separation

| Parameter | Condition |

| Surfactant | Sodium Dodecyl Sulfate (SDS) |

| Buffer | Borate buffer (e.g., 20.0 mM, pH 9.00) |

| Applied Voltage | 20 - 30 kV |

| Capillary | Fused-silica |

| Injection Mode | Electrokinetic or Hydrodynamic |

| Detection | UV-Vis |

These parameters are based on a validated method for the separation of indole-3-acetonitrile (B3204565) and related compounds. rsc.org

Mass Spectrometry-Based Detection and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of this compound. It is typically coupled with a chromatographic system (LC or GC) to analyze complex mixtures.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for detecting and quantifying trace amounts of compounds in complex biological matrices. nih.gov In a typical LC-MS/MS experiment, the analyte is first separated by LC and then ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov The resulting precursor ion (e.g., the protonated molecule [M+H]+) is selected and fragmented to produce characteristic product ions.

The specific transition from a precursor ion to a product ion can be monitored using Multiple Reaction Monitoring (MRM), a highly selective and sensitive quantitative technique. nih.gov For example, a method for the parent compound indole used the transition m/z 118.1 → 91.1 for quantification. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of an unknown compound or confirm the identity of a known one, further enhancing analytical confidence. ub.edu

Table 4: Illustrative LC-MS/MS Parameters for an Indole Analogue

| Parameter | Setting (for Indole) |

| Ionization Source | APCI, Positive Mode |

| Precursor Ion [M+H]+ | m/z 118.1 |

| Product Ion | m/z 91.1 |

| Collision Energy | -30 V |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Linear Range | 1–500 ng/mL |

This table shows validated parameters for the parent compound indole, which serve as a model for developing a method for this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it a robust tool for identifying individual components in complex volatile or semi-volatile mixtures. semanticscholar.org After separation on the GC column, eluting compounds enter the mass spectrometer, where they are typically ionized by electron impact (EI). This high-energy ionization process creates a reproducible fragmentation pattern that serves as a "chemical fingerprint."

The resulting mass spectrum can be compared against spectral libraries (e.g., NIST, Golm Metabolome Database) for positive identification. mpg.deresearchgate.net GC-MS has been used to identify indole as a volatile metabolite from bacterial cultures and to characterize various indole derivatives in different samples. nih.govfrontiersin.org For complex mixtures, GC-MS provides both qualitative and quantitative data, resolving and identifying multiple analytes in a single run. semanticscholar.orgconsci.com

Table 5: GC-MS Data for a Derivatized Indole Acetonitrile Analogue

| Analyte | Indole-3-acetonitrile (1TMS) |

| Derivatization | Silylation (1 TMS group) |

| Retention Index | 1884.5 |

| Base Peak (m/z) | 73 (Characteristic of TMS) |

| Other Characteristic Ions | m/z 228 (Molecular Ion), 213, 130 |

| Identification | Mass Spectral Library Match |

Data sourced from the Golm Metabolome Database for the TMS derivative of the parent compound, Indole-3-acetonitrile. mpg.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, including heterocyclic compounds like this compound. libretexts.orgchemicalbook.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). libretexts.orgchemicalbook.com

Application in Elucidating Synthetic Product Structures

Following the synthesis of this compound, NMR spectroscopy is the gold standard for confirming its molecular structure. chemicalbook.com While specific, experimentally verified ¹H and ¹³C NMR data for this exact compound are not available in the cited literature, the expected spectral characteristics can be inferred from the analysis of closely related indole derivatives and fundamental NMR principles. chemicalbook.comchemicalbook.com

A ¹H NMR spectrum would provide essential information through chemical shifts, signal multiplicity (splitting patterns), and integration (proton count). libretexts.org The analysis would focus on identifying signals corresponding to each distinct proton in the molecule:

Indole NH Proton: A broad singlet is expected in the downfield region, typically above 8.0 ppm, which is characteristic of the acidic proton on the indole nitrogen.

Aromatic Protons: The protons on the benzene (B151609) ring portion of the indole core would appear in the aromatic region (approximately 7.0-7.6 ppm). The proton at position 4 would likely be a singlet or a narrow doublet, the proton at position 6 a doublet of doublets, and the proton at position 7 a doublet, all reflecting their coupling with adjacent protons.

C2-H Proton: The proton at the C2 position of the indole ring typically appears as a singlet or a finely split multiplet around 7.2-7.4 ppm.

Methylene (B1212753) Protons (-CH₂CN): A sharp singlet corresponding to the two protons of the methylene bridge would be expected, typically in the range of 3.7-4.0 ppm.

Methyl Protons (-CH₃): A distinct singlet for the three protons of the methyl group at the C5 position would appear in the upfield region, generally around 2.3-2.5 ppm.

Complementary to ¹H NMR, ¹³C NMR spectroscopy identifies all non-equivalent carbon atoms. For this compound, distinct signals would be expected for:

Indole Ring Carbons: Eight separate signals for the carbons of the indole core.

Methylene Carbon (-CH₂CN): A signal in the upfield region.

Nitrile Carbon (-CN): A characteristic signal in the range of 117-120 ppm.

Methyl Carbon (-CH₃): A signal in the far upfield region, typically below 25 ppm.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign these signals by establishing proton-proton and proton-carbon correlations, respectively, thereby confirming the connectivity and verifying the successful synthesis of the target structure.

Use in Characterizing Biotransformation Products

NMR-based metabolomics provides a powerful platform for identifying and quantifying metabolites when a compound like this compound undergoes biotransformation in a biological system. This approach is non-selective, allowing for the detection of both expected and unexpected metabolic products without the need for pre-existing standards.

The process begins with the analysis of a biological sample (e.g., urine, plasma, or a cell culture extract) using high-resolution ¹H NMR spectroscopy. A comparison of the NMR spectra from a control group versus a group exposed to the compound reveals new or altered signals corresponding to potential metabolites. The high reproducibility of NMR is particularly advantageous for such comparative studies.

To elucidate the structures of these unknown metabolites, a suite of 2D NMR experiments is utilized:

¹H-¹H COSY: Identifies protons that are spin-coupled, helping to map out adjacent proton networks within the metabolite.

Total Correlation Spectroscopy (TOCSY): Extends the correlations beyond directly coupled protons to reveal entire spin systems.

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton signal with the signal of the carbon atom it is directly attached to, providing a direct C-H connection map.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the complete carbon skeleton and identifying modifications such as hydroxylations or conjugations that occur during metabolism.

Once metabolites are identified, quantitative NMR (qNMR) can be used to determine their concentrations in the biological matrix. By integrating the area of a specific NMR peak of a metabolite and comparing it to the integral of a known concentration of an internal standard, an accurate quantification can be achieved. This methodology allows for the detailed tracking of metabolic pathways and the characterization of the full biotransformation profile of this compound.

Development of Novel Analytical Methods for Trace Analysis in Biological Matrices

Detecting and quantifying trace levels of this compound and its metabolites in complex biological matrices like plasma, serum, or tissue homogenates requires highly sensitive and selective analytical methods. While NMR is excellent for structural elucidation, it often lacks the sensitivity needed for trace analysis, where concentrations can be in the nanomolar (ng/mL) range. Consequently, hyphenated chromatographic techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have become the methods of choice.

The development of a novel LC-MS/MS method typically involves several key steps. First is the optimization of sample preparation to efficiently extract the analyte from the matrix and remove interfering substances like proteins and lipids. Common techniques include protein precipitation with organic solvents like acetonitrile, followed by centrifugation. For more complex matrices or lower concentrations, solid-phase extraction (SPE) may be employed for cleaner extracts and sample concentration.

Chromatographic separation is then optimized to resolve the target analyte from other endogenous compounds. Reversed-phase high-performance liquid chromatography (HPLC) is frequently used for indole derivatives. The final and most critical step is the optimization of the mass spectrometer conditions. For high selectivity and sensitivity, tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion corresponding to the analyte is selected and fragmented, and a resulting unique product ion is monitored for quantification. This process significantly reduces background noise and enhances specificity.

To improve the stability, chromatographic behavior, or ionization efficiency of indole compounds, derivatization techniques can be employed prior to LC-MS/MS analysis. This involves a chemical reaction to modify a functional group on the analyte, which can lead to substantial improvements in method sensitivity. The use of a stable isotope-labeled internal standard, such as a deuterated version of the analyte, is crucial for accurate quantification as it compensates for variations in sample preparation and matrix effects.

The table below summarizes key features of modern analytical methods developed for the trace analysis of indole compounds in biological samples.

| Analytical Technique | Principle | Sample Preparation | Biological Matrix | Key Advantages | Reference(s) |

| LC-MS/MS | Liquid chromatographic separation followed by mass spectrometric detection using Multiple Reaction Monitoring (MRM). | Protein Precipitation (PPT) with acetonitrile. | Mouse Plasma, Lungs, Cecum | High selectivity and sensitivity; linear range of 1-500 ng/mL with a Lower Limit of Quantification (LLOQ) of 1 ng/mL. | |

| Direct-Matrix Derivatization LC-MS/MS | Chemical derivatization directly in the plasma matrix to improve stability and chromatographic properties, followed by LC-MS/MS. | Direct-matrix derivatization with propionic anhydride (B1165640). | Human Platelet-Rich Plasma (PRP) | Allows simultaneous quantification of multiple indole markers with different functional groups; improves stability of oxidation-prone compounds. | |

| HPLC with UV Detection | High-performance liquid chromatographic separation followed by ultraviolet (UV) detection. | Solvent dissolution and centrifugation. | Microbial Broth | Simple, robust, and suitable for higher concentration samples; method developed for indoline (B122111), a related compound. | |

| Hydroxylamine-based Indole Assay (HIA) | Colorimetric assay based on a specific chemical reaction between unsubstituted indole and hydroxylamine. | Centrifugation of culture supernatant or fecal sample processing. | Bacterial Cultures, Fecal Samples | Rapid and specific for unsubstituted indole, distinguishing it from many other indole analogs; sensitive to micromolar concentrations. | libretexts.org |

These advanced methods are essential for research into the pharmacokinetics, metabolism, and potential biomarker roles of this compound.

Future Research Directions and Translational Perspectives for Indole Acetonitrile Chemistry

Design and Synthesis of Next-Generation Indole (B1671886) Acetonitrile (B52724) Derivatives

The future of indole acetonitrile chemistry heavily relies on the innovative design and synthesis of novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Building upon existing synthetic methodologies, researchers can explore several avenues to create next-generation compounds.

One promising approach involves the strategic modification of the indole core and the acetonitrile side chain of 2-(5-Methyl-1H-indol-3-yl)acetonitrile. The synthesis of various indole derivatives has demonstrated that substitutions at different positions of the indole ring can significantly influence their biological activity. For instance, the synthesis of indole-2-carboxamides and 2-methyl-1H-indole-3-carboxylates has yielded compounds with potent antiproliferative and other pharmacological effects. nih.govmdpi.com Similarly, the creation of indole-acrylonitrile derivatives has led to promising antitumor and antimicrobial agents. nih.gov These examples underscore the potential for developing novel analogs of this compound by introducing diverse functional groups at various positions of the indole ring.

Future synthetic strategies could also focus on creating hybrid molecules that combine the indole acetonitrile scaffold with other pharmacologically active moieties. This approach, known as molecular hybridization, has the potential to yield compounds with dual or synergistic activities. Furthermore, the application of modern synthetic techniques, such as microwave-assisted synthesis, can accelerate the discovery and optimization of new derivatives. mdpi.com

A summary of synthetic approaches for indole derivatives that can be applied to generate novel analogs of this compound is presented in the table below.

| Synthetic Strategy | Target Modification | Potential Biological Activity |

| Substitution on the indole ring | Introduction of various functional groups at positions 1, 2, 4, 5, 6, and 7 | Enhanced potency and selectivity for specific biological targets |

| Modification of the acetonitrile side chain | Conversion to other functional groups like carboxylic acids, amides, or esters | Improved pharmacokinetic properties and target engagement |

| Molecular hybridization | Combination with other pharmacologically active scaffolds | Dual or synergistic therapeutic effects |

| Microwave-assisted synthesis | Rapid generation of a library of derivatives | Accelerated lead discovery and optimization |

Elucidation of Novel Biological Targets and Pathways

A critical area of future research is the identification and validation of novel biological targets and signaling pathways modulated by this compound and its derivatives. While some biological activities of related indole compounds have been reported, a comprehensive understanding of their molecular mechanisms is still lacking.

Studies on indole-3-acetonitrile (B3204565), a close structural analog, have revealed its ability to activate the IRF3 and NF-κB signaling pathways, leading to antiviral activity. nih.gov Furthermore, indole-3-acetonitrile has been implicated in cancer progression and may exert influence over the serotonin (B10506) and dopamine (B1211576) pathways. mdpi.com These findings provide a strong rationale for investigating whether this compound shares these activities or possesses unique biological functions.

Future research should employ a combination of traditional pharmacological assays and modern chemoproteomic approaches to identify the direct protein targets of these compounds. Techniques such as affinity chromatography and activity-based protein profiling can be instrumental in pulling down and identifying cellular binding partners. Once potential targets are identified, their biological relevance can be validated using genetic and pharmacological tools.

Furthermore, exploring the impact of these compounds on various signaling pathways is crucial. Given the structural similarity of indoles to endogenous signaling molecules like tryptophan and serotonin, it is plausible that they interact with a wide range of cellular pathways. A deeper understanding of these interactions will be essential for developing targeted therapeutic strategies.

Application of Indole Acetonitriles as Chemical Probes in Biological Systems

The intrinsic fluorescence of the indole scaffold presents a significant opportunity for the development of this compound-based chemical probes for biological imaging and sensing. rsc.org Fluorescent probes are invaluable tools for visualizing and quantifying biological processes in real-time and with high spatial resolution.

Future research should focus on designing and synthesizing derivatives of this compound that are optimized for use as chemical probes. This may involve the introduction of specific functional groups that enhance their fluorescent properties or enable their conjugation to other molecules of interest. For example, indole-based fluorescent probes have been successfully developed for the detection of various ions and small molecules. mdpi.comacs.org

Moreover, the development of "clickable" indole acetonitrile probes, containing functionalities for bioorthogonal conjugation, would allow for their specific labeling of biological targets in living systems. These probes could be used to track the subcellular localization of the compounds, identify their binding partners, and monitor their effects on cellular processes. The application of such probes in advanced imaging techniques, such as fluorescence microscopy and flow cytometry, will provide unprecedented insights into the biological roles of indole acetonitriles.

| Probe Type | Design Strategy | Potential Application |

| Fluorescent Probes | Exploiting the intrinsic fluorescence of the indole scaffold | Real-time imaging of cellular processes and biomolecules |

| Ratiometric Probes | Incorporating a second fluorophore for ratiometric sensing | Quantitative and reliable detection of analytes, minimizing environmental effects |

| "Clickable" Probes | Introducing bioorthogonal functional groups | Specific labeling and tracking of biological targets in living cells |

Integration of Multi-Omics Data for Comprehensive Understanding

To gain a holistic understanding of the biological effects of this compound and its derivatives, the integration of multiple "omics" datasets is essential. nih.gov Transcriptomics, proteomics, and metabolomics approaches can provide a systems-level view of the cellular responses to these compounds, revealing novel mechanisms of action and potential biomarkers of activity.

Future studies should employ these high-throughput technologies to profile the changes in gene expression, protein abundance, and metabolite levels in cells or organisms treated with indole acetonitriles. For instance, proteomic analysis has been used to study the global response of bacteria to indole-3-acetic acid, a related compound. nih.govfrontiersin.org Similarly, integrated metabolomics and transcriptomics have provided insights into the biosynthesis of auxins. mdpi.comnih.gov

The integration of these multi-omics datasets will require sophisticated bioinformatics tools and computational modeling. This approach can help to identify key signaling pathways and regulatory networks that are perturbed by the compounds. Ultimately, a systems-level understanding of the biological effects of indole acetonitriles will be crucial for their rational development as therapeutic agents or biotechnological tools.

常见问题

Q. What are the common synthetic routes for 2-(5-Methyl-1H-indol-3-yl)acetonitrile, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, indole derivatives react with acetonitrile-containing reagents under basic conditions. Key factors include temperature, catalyst choice, and solvent selection.

- Example Procedure ():

- Reactants: Indole-3-acetonitrile derivative + quinoline/isoquinoline-carboxaldehyde.

- Conditions: Sodium methoxide (3.0 equiv), anhydrous methanol, 75°C, 16 h, sealed tube, dark.

- Yield: Precipitate isolated via filtration, washed with methanol.

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Alkylation | NaOMe | Methanol | 75 | ~90 | |

| Cyclization | Acetic acid | - | Reflux | 94 |

Q. What spectroscopic techniques are used to confirm the molecular structure of this compound?

Methodological Answer:

- FTIR: Identifies functional groups (e.g., nitrile C≡N stretch ~2250 cm⁻¹) .

- NMR:

- ¹H NMR: Methyl groups (δ ~2.5 ppm), indole protons (δ 6.5–7.5 ppm).

- ¹³C NMR: Nitrile carbon (δ ~120 ppm), indole carbons (δ 110–140 ppm) .

- X-ray Crystallography: Resolves bond lengths/angles (e.g., C–C bond precision ±0.005 Å) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies arise during structural refinement of this compound, and how are they resolved?

Methodological Answer: Discrepancies may stem from twinned crystals, poor data resolution, or incorrect space group assignment. Using SHELX software (e.g., SHELXL for refinement):

Q. How can conflicting NMR spectral data for structurally similar indole-acetonitrile derivatives be interpreted?

Methodological Answer: Contradictions often arise from tautomerism, solvent effects, or impurities.

- Case Study ( vs. 16):

- : ¹³C NMR δ 119.7 ppm (nitrile carbon).

- : δ 122.4 ppm (similar derivative).

- Resolution: Compare solvent (CDCl₃ vs. DMSO-d₆) and substituent effects (methyl vs. methoxy groups).

Q. What strategies optimize the synthesis of this compound for high-throughput applications?

Methodological Answer:

Q. How is the biological activity of this compound assessed in neuroprotection studies?

Methodological Answer:

Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to identify electrophilic sites.

- Frontier Molecular Orbital (FMO) Analysis: Compare HOMO/LUMO energies of nitrile vs. indole moieties.

Data Contradiction Analysis

Q. How do crystallographic parameters vary across polymorphs of this compound?

Methodological Answer: Compare unit cell dimensions and packing motifs:

- Polymorph A (): a = 7.8 Å, b = 12.3 Å, c = 9.1 Å.

- Polymorph B (Hypothetical): Larger c-axis due to π-stacking differences.

- Resolution: Perform PXRD to confirm phase purity and Rietveld refinement.

Q. Why do synthetic yields drop significantly when scaling up from milligram to gram quantities?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。